(2-(3-Fluoropyridin-4-yl)vinyl)boronic acid
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Overview
Description
(2-(3-Fluoropyridin-4-yl)vinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a vinyl group, which is further connected to a fluoropyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods typically involve scalable versions of the above synthetic routes, often optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes, facilitated by borane adducts like H3B·THF.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: It serves as a precursor in the synthesis of biologically active molecules, including inhibitors of enzymes like glycogen synthase kinase 3 and HCV NS5B polymerase.
Industry:
Mechanism of Action
Mechanism:
Oxidative Addition and Reductive Elimination: The palladium complex then undergoes oxidative addition with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
Molecular Targets and Pathways:
Comparison with Similar Compounds
(2-Fluoropyridin-3-yl)boronic acid: Another fluoropyridine boronic acid with similar reactivity but different substitution pattern.
(2-Methylpyridin-4-yl)boronic acid: A methyl-substituted analog that offers different electronic properties.
Uniqueness:
Properties
Molecular Formula |
C7H7BFNO2 |
---|---|
Molecular Weight |
166.95 g/mol |
IUPAC Name |
[(E)-2-(3-fluoropyridin-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C7H7BFNO2/c9-7-5-10-4-2-6(7)1-3-8(11)12/h1-5,11-12H/b3-1+ |
InChI Key |
CTIKNVASPPNBPF-HNQUOIGGSA-N |
Isomeric SMILES |
B(/C=C/C1=C(C=NC=C1)F)(O)O |
Canonical SMILES |
B(C=CC1=C(C=NC=C1)F)(O)O |
Origin of Product |
United States |
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